N-cyclopentyl-N'-(2-methylphenyl)oxamide

説明

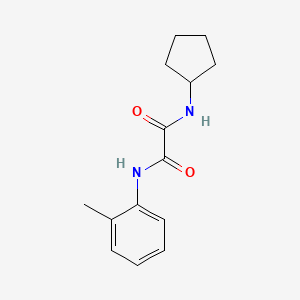

N-cyclopentyl-N'-(2-methylphenyl)oxamide is a substituted oxamide derivative characterized by a cyclopentyl group attached to one amide nitrogen and a 2-methylphenyl group to the other. Oxamides, in general, are diamides of oxalic acid with the formula (-C(O)-NH-)₂, where substitution at the nitrogen atoms dictates their physicochemical and functional properties .

Key properties of oxamides include:

- Solubility: Highly dependent on alkyl/aryl substitution. For example, unsubstituted oxamide is sparingly soluble in water, while tetraalkyl derivatives exhibit hygroscopicity and solubility in nonpolar solvents .

- Thermal Stability: Melting points range widely, with N,N'-dialkyl derivatives subliming near 150°C and tetraalkyl derivatives melting at ~50°C .

- Electronic Properties: Substituents influence UV absorption and emission characteristics, with trans-planar oxamides (e.g., N,N'-dimethyloxamide) showing red-shifted transitions compared to simple amides .

For this compound, the bulky cyclopentyl and aromatic 2-methylphenyl groups likely enhance steric hindrance, reducing solubility in polar solvents while increasing stability in nonpolar environments.

特性

IUPAC Name |

N-cyclopentyl-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-6-2-5-9-12(10)16-14(18)13(17)15-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNXPAIWNVNHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

N-Benzyl-N'-(2-hydroxyphenyl)oxamide (CAS 142071-84-9)

- Structure : Features a benzyl group and a 2-hydroxyphenyl substituent.

- Key Differences: The hydroxyl group in the 2-hydroxyphenyl moiety introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl group in N-cyclopentyl-N'-(2-methylphenyl)oxamide. The benzyl group (aromatic) vs.

N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS 23949-66-8)

- Structure : Contains ethoxy and ethylphenyl groups.

- Ethylphenyl vs. methylphenyl substituents may result in higher lipophilicity, impacting applications in agrochemicals or pharmaceuticals .

N,N'-Dimethyloxamide

- Structure : Simplest dialkyl oxamide with methyl groups.

- Key Differences :

- UV Absorption : N,N'-Dimethyloxamide exhibits a red shift of ~6300 cm⁻¹ in the π→π* transition compared to acetamide, attributed to conjugation between the two amide groups .

- Solubility : More soluble in polar solvents than tetraalkyl derivatives but less than hydroxyl- or ethoxy-substituted analogs .

Comparative Data Table

Research Findings and Functional Insights

Electronic and Spectroscopic Behavior

- Substituted oxamides exhibit red-shifted UV absorption due to extended conjugation. For example, N,N'-dimethyloxamide shows a 6300 cm⁻¹ red shift compared to acetamide, while this compound likely has even broader absorption due to aryl conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。